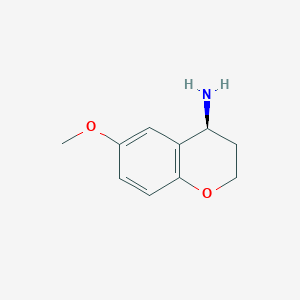
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate, otherwise known as (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate (R-1-BTM-MES), is a novel small molecule that has recently been developed for use in scientific research. It is a chiral amine derived from trifluoromethylphenyl-methylethanamine and 2-hydroxysuccinic acid, and has a wide range of potential applications in the pharmaceutical, biotechnological, and chemical industries. R-1-BTM-MES has several unique properties that make it an attractive candidate for use in research, including its low toxicity, high selectivity, and ability to form stable complexes with other molecules.
Applications De Recherche Scientifique
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has a wide range of potential applications in scientific research, including drug delivery, enzyme inhibition, and protein-protein interactions. It has been used to study the structure and function of proteins, lipids, and carbohydrates, as well as to study the effects of drugs on the human body. Additionally, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has been used in the development of new drugs, as it can interact with target molecules and form stable complexes.
Mécanisme D'action
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate is a chiral amine that is able to interact with target molecules and form stable complexes. Its mechanism of action is based on its ability to form hydrogen bonds with other molecules, allowing it to interact with a wide range of biological molecules. Additionally, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has an affinity for hydrophobic molecules, allowing it to bind to and interact with proteins and lipids.
Biochemical and Physiological Effects
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of certain bacteria and fungi. Additionally, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate has several advantages for use in laboratory experiments. It is easy to synthesize and purify, and has a low toxicity profile. Additionally, it has a high selectivity for target molecules, allowing for precise interactions with molecules of interest. However, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate also has some limitations, such as its inability to penetrate cell membranes, which can limit its use in certain experiments.
Orientations Futures
The potential applications of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate are vast, and there are many potential future directions for its use. It has been suggested that (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate could be used as a drug delivery system, as it has the ability to form stable complexes with other molecules. Additionally, it could be used to study the structure and function of proteins, lipids, and carbohydrates, as well as to study the effects of drugs on the human body. It could also be used in the development of new drugs, as it has the ability to interact with target molecules and form stable complexes. Finally, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate could be used to study the effects of environmental toxins on human health, as it has been found to have anti-inflammatory and antioxidant properties.
Méthodes De Synthèse
The synthesis of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate is a multi-step process that involves the reaction of trifluoromethylphenyl-methylethanamine and 2-hydroxysuccinic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a chiral amine. The reaction is typically carried out at room temperature and takes approximately one hour to complete. The product can then be purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N.C4H6O5/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;5-2(4(8)9)1-3(6)7/h3-6,18H,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPYTBKIFYFGLU-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F6NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine 2-hydroxysuccinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Furan-2-carbonyl)-piperazin-1-yl]-furan-2-yl-methanone hydrochloride](/img/structure/B1388334.png)







![N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine](/img/structure/B1388344.png)

![2-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]propan-1-amine](/img/structure/B1388346.png)
![[1-(4-fluorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol](/img/structure/B1388348.png)
![[2-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1388349.png)
